2-(Decyloxy)ethanol

Catalog No.
S525482
CAS No.
26183-52-8
M.F
C12H26O2
M. Wt
202.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Decyloxy)ethanol

CAS Number

26183-52-8

Product Name

2-(Decyloxy)ethanol

IUPAC Name

2-decoxyethanol

Molecular Formula

C12H26O2

Molecular Weight

202.33 g/mol

InChI

InChI=1S/C12H26O2/c1-2-3-4-5-6-7-8-9-11-14-12-10-13/h13H,2-12H2,1H3

InChI Key

CBVDPTYIDMQDEO-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOCCO

Solubility

Soluble in DMSO

Synonyms

Deceth-4; Ethoxylated Alcohol; DECETH-3; Decan-1-ol, ethoxylated; Poly(oxy-1,2-ethanediyl), α-decyl-ω-hydroxy-; 2-decoxyethanol (peg-6).

Canonical SMILES

CCCCCCCCCCOCCO

Description

The exact mass of the compound 2-(Decyloxy)ethanol is 202.19 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Polyethylene Glycols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

2-(Decyloxy)ethanol is a chemical compound with the molecular formula C12H26O2C_{12}H_{26}O_2 and a molecular weight of approximately 202.34 g/mol. It is classified as an ether and is known for its amphiphilic properties, meaning it possesses both hydrophilic (water-attracting) and lipophilic (fat-attracting) characteristics. This unique structure allows it to interact effectively with various biological systems and organic substances, making it a valuable compound in both industrial and research applications .

Typical of alcohols and ethers. Key reactions include:

  • Esterification: When reacted with carboxylic acids, it can form esters, which are often used in the production of fragrances and flavorings.
  • Dehydration: Under acidic conditions, 2-(Decyloxy)ethanol can lose water to form alkenes.
  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes depending on the reaction conditions.

These reactions highlight its versatility as a reagent in organic synthesis .

The biological activity of 2-(Decyloxy)ethanol is primarily attributed to its surfactant properties. It has been shown to disrupt lipid bilayers, which can facilitate the extraction of proteins and other biomolecules from cells. This makes it useful in biochemical assays and membrane studies. Additionally, its amphiphilic nature allows it to interact with various cellular components, potentially influencing cell membrane dynamics and permeability .

2-(Decyloxy)ethanol can be synthesized through several methods:

  • Etherification: This involves the reaction of decanol with ethylene oxide under acidic or basic catalysis, resulting in the formation of 2-(Decyloxy)ethanol.
  • Transesterification: Reacting fatty acid esters with ethylene glycol can also yield 2-(Decyloxy)ethanol, particularly when longer-chain fatty acids are used.

These methods are favored due to their efficiency and the relatively mild conditions required for synthesis .

The applications of 2-(Decyloxy)ethanol are diverse:

  • Surfactant: It is widely used in cleaning products due to its ability to lower surface tension, enhancing the effectiveness of detergents.
  • Emulsifier: In cosmetic formulations, it helps stabilize emulsions by allowing oil and water phases to mix.
  • Biochemical Reagent: Its role as a solvent or reagent in various biochemical assays underscores its importance in laboratory settings .

Research on the interactions involving 2-(Decyloxy)ethanol has focused on its effects on cell membranes and protein solubilization. Studies indicate that it can enhance the solubility of hydrophobic compounds in aqueous solutions, making it valuable for drug formulation and delivery systems. Furthermore, its ability to disrupt lipid bilayers has implications for understanding membrane dynamics and cellular processes .

Several compounds share structural similarities with 2-(Decyloxy)ethanol. Notable examples include:

Compound NameMolecular FormulaUnique Features
2-(Dodecyloxy)ethanolC14H30O2C_{14}H_{30}O_2Longer carbon chain; higher hydrophobicity
Ethylene glycol monodecyl etherC12H26O2C_{12}H_{26}O_2Similar structure; used primarily as a surfactant
Lauryl alcoholC12H26OC_{12}H_{26}ONo ether group; primarily used in cosmetics

Uniqueness of 2-(Decyloxy)ethanol: Compared to these compounds, 2-(Decyloxy)ethanol's shorter carbon chain gives it different solubility properties, making it particularly effective in applications requiring moderate hydrophobicity while still retaining some water solubility. This balance makes it suitable for specific formulations where both oil and water phases need to be stabilized .

Atomic Connectivity and Bonding

The molecular structure of 2-(decyloxy)ethanol exhibits a linear alkyl ether configuration with distinct functional domains [1] [2]. The compound consists of a ten-carbon saturated alkyl chain (decyl group) connected through an ether linkage to a two-carbon ethanol moiety. The atomic connectivity pattern follows the sequence: CH₃-(CH₂)₉-O-CH₂-CH₂-OH, where the ether oxygen serves as the central linking atom between the hydrophobic and hydrophilic segments [3].

Table 1: Basic Molecular Properties of 2-(Decyloxy)ethanol

PropertyValue
Molecular FormulaC₁₂H₂₆O₂
Molecular Weight (g/mol)202.33
IUPAC Name2-(decyloxy)ethanol
CAS Registry Number23238-40-6
InChI KeyCBVDPTYIDMQDEO-UHFFFAOYSA-N
SMILES NotationCCCCCCCCCCOCCO
Physical State (Standard Conditions)Liquid
Boiling Point (°C)275.1 (estimated)
Density (g/cm³)0.877 (estimated)
Flash Point (°C)70.7 (estimated)

The bonding architecture encompasses multiple bond types that contribute to the overall molecular stability and properties. The structure contains ten carbon-carbon single bonds forming the alkyl backbone, two carbon-oxygen bonds constituting the ether functionality, one carbon-oxygen bond in the alcohol group, and one oxygen-hydrogen bond characteristic of primary alcohols [1] [3]. The extensive methylene chain contributes eighteen carbon-hydrogen bonds, while the terminal groups provide additional six carbon-hydrogen bonds, resulting in a total of thirty-eight covalent bonds within the molecular framework [2].

Table 2: Atomic Connectivity Analysis

Bond TypeCountDescription
C-C bonds (alkyl chain)10Nine C-C bonds in decyl chain + one C-C in ethanol portion
C-O bonds (ether)2Ether linkage between decyl and ethanol groups
C-O bond (alcohol)1Primary alcohol functional group
O-H bond1Hydroxyl group hydrogen
C-H bonds (methyl)6Terminal methyl group (3H) + ethanol methyl equivalent
C-H bonds (methylene)18Nine methylene groups in chain
Total bond count38Total covalent bonds in structure

The molecular connectivity pattern influences the conformational flexibility of the compound. The alkyl chain exhibits significant rotational freedom around each carbon-carbon bond, allowing for multiple conformational states. However, the ether oxygen introduces a constraint that can lead to preferred conformational arrangements due to steric and electronic effects [5] [6]. The ethanol terminal group provides additional conformational complexity through rotation around the carbon-oxygen bond and potential hydrogen bonding interactions [6].

Molecular Geometry Optimization

Computational geometry optimization of 2-(decyloxy)ethanol requires consideration of the extensive conformational space accessible to the flexible alkyl chain [7] [8]. The molecule can adopt numerous conformational states ranging from fully extended trans configurations to more compact gauche arrangements around individual carbon-carbon bonds [9] [10]. Theoretical studies on similar long-chain ethylene glycol ethers have demonstrated that the global minimum energy conformation typically involves a combination of trans and gauche rotations that minimize both steric clashes and intramolecular van der Waals interactions [9].

The optimization process must account for the different conformational preferences of distinct molecular regions. The alkyl chain portion tends to favor extended conformations to minimize steric interactions between methylene groups, while the ether linkage and ethanol terminus can exhibit preferences for specific orientations that optimize electronic interactions [5] [6]. The ether oxygen's lone pairs can engage in weak intramolecular interactions with hydrogen atoms in the chain or terminal alcohol group, influencing the preferred molecular geometry.

Table 3: Computational Analysis Framework

Computational MethodTypical ParametersApplication to Structure
Density Functional Theory (DFT)B3LYP/6-31G(d)Electronic structure determination
Basis Set6-31G(d) or 6-311G(d,p)Atomic orbital description
FunctionalB3LYP (Becke 3-parameter Lee-Yang-Parr)Exchange-correlation treatment
Geometry OptimizationGradient-based optimizationMinimum energy configuration
Frequency CalculationsVibrational frequency analysisThermodynamic properties
Energy MinimizationStationary point identificationGlobal minimum identification
Conformational AnalysisMultiple conformer evaluationRotational isomer evaluation

Computational studies on related decyloxy-containing compounds have utilized density functional theory methods to characterize optimal geometries [9] [11]. These investigations typically employ gradient-based optimization algorithms to locate stationary points on the potential energy surface corresponding to stable conformational arrangements. The optimization process involves systematic variation of dihedral angles around rotatable bonds to identify the global minimum energy conformation while ensuring that the resulting structure corresponds to a true minimum rather than a transition state or higher-order saddle point [8].

Temperature effects play a crucial role in determining the population distribution among accessible conformational states. At ambient temperatures, thermal energy provides sufficient activation to overcome low energy barriers between conformations, resulting in a dynamic equilibrium among multiple structural arrangements [5] [6]. This conformational flexibility contributes to the compound's physical properties, including its liquid state at standard conditions and its effectiveness as a surfactant in various applications [5].

Quantum Mechanical Calculations (DFT Studies)

Density functional theory calculations provide detailed insights into the electronic structure and energetic properties of 2-(decyloxy)ethanol [12] [13]. The application of DFT methods, particularly the B3LYP functional with appropriate basis sets, enables accurate prediction of molecular geometries, vibrational frequencies, and thermodynamic properties [9] [12]. These computational approaches have been successfully applied to related ethylene glycol ether systems, demonstrating their reliability for characterizing similar molecular architectures [12] [14].

The electronic structure analysis reveals the nature of chemical bonding within the molecule, including the distribution of electron density around the ether oxygen and alcohol functional groups [13] [14]. The ether oxygen exhibits sp³ hybridization with two lone pairs that can participate in hydrogen bonding interactions or coordinate with other molecular species. The alcohol oxygen similarly displays sp³ hybridization but with different electronic characteristics due to the attached hydrogen atom [14].

Computational studies on analogous long-chain ether alcohols have employed various levels of DFT theory to investigate conformational preferences and energetic landscapes [9] [12]. These investigations typically utilize the B3LYP functional combined with split-valence basis sets such as 6-31G(d) or more extensive basis sets like 6-311G(d,p) for higher accuracy [12] [11]. The choice of computational method represents a balance between accuracy and computational efficiency, particularly important for molecules of this size with extensive conformational flexibility.

Energy calculations provide quantitative information about the relative stability of different conformational arrangements and the energy barriers associated with conformational interconversion [8] [13]. These data enable prediction of conformational populations at various temperatures and understanding of the dynamic behavior of the molecule in different environments. The calculated energies also contribute to thermodynamic property predictions, including enthalpy of formation, heat capacity, and entropy values [15].

Frequency calculations complement the geometry optimization by providing vibrational mode assignments and thermodynamic corrections [9] [12]. The calculated vibrational frequencies enable prediction of infrared and Raman spectroscopic characteristics, while the thermodynamic corrections allow accurate computation of temperature-dependent properties [14]. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized geometry corresponds to a true minimum on the potential energy surface rather than a transition state [9].

Spectroscopic Characterization (NMR, FT-IR, MS)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about 2-(decyloxy)ethanol through analysis of both proton (¹H NMR) and carbon-13 (¹³C NMR) spectra [16] [17]. The ¹H NMR spectrum exhibits characteristic chemical shift patterns that reflect the different chemical environments of hydrogen atoms throughout the molecular structure [16] [18].

The ¹H NMR spectrum typically displays four distinct multipicity regions corresponding to different structural components [16] [19]. The terminal methyl group appears as a triplet in the range of 0.8-0.9 ppm due to coupling with the adjacent methylene group [16] [20]. The extensive methylene chain generates a complex multiplet in the region of 1.2-1.4 ppm, representing the overlapping signals from the eight internal methylene groups [21] [19]. The methylene groups adjacent to the ether oxygen appear as a more downfield multiplet around 3.4-3.8 ppm due to the deshielding effect of the oxygen atom [16] [19]. Similarly, the ethanol methylene group connected to the hydroxyl function resonates in the range of 3.6-3.8 ppm, while the hydroxyl proton itself may appear as a broad signal around 2.5-3.0 ppm, depending on exchange conditions and hydrogen bonding [16] [22].

¹³C NMR spectroscopy provides complementary information about the carbon framework of the molecule [21] [22]. The spectrum exhibits several distinct carbon environments corresponding to the different structural regions. The terminal methyl carbon appears around 14.1 ppm, while the methylene carbons in the alkyl chain resonate in the range of 22.7-31.9 ppm with subtle variations reflecting their specific positions within the chain [21] [19]. The carbon atoms adjacent to oxygen atoms display characteristic downfield shifts, with the ethanol carbon bearing the hydroxyl group appearing around 61.8 ppm and the ether-linked carbon around 70.5 ppm [21] [19].

Table 4: Expected Spectroscopic Characteristics

Spectroscopic TechniqueKey Signals/PeaksStructural Information
¹H NMR0.8-0.9 ppm (CH₃), 1.2-1.4 ppm (CH₂), 3.4-3.8 ppm (OCH₂), 3.6-3.8 ppm (CH₂OH)Chain length, ether linkage, alcohol group
¹³C NMR14.1 ppm (CH₃), 22.7-31.9 ppm (CH₂), 61.8 ppm (CH₂OH), 70.5 ppm (OCH₂)Carbon environment, chain structure
FT-IR3200-3600 cm⁻¹ (O-H stretch), 2800-3000 cm⁻¹ (C-H stretch), 1000-1200 cm⁻¹ (C-O stretch)Functional group identification, hydrogen bonding
Mass SpectrometryM⁺- 202, [M-18]⁺ 184 (H₂O loss), [CH₂OH]⁺ 31, alkyl fragmentsMolecular weight, fragmentation pattern

Fourier Transform Infrared Spectroscopy

Fourier transform infrared spectroscopy serves as a powerful tool for functional group identification and characterization of hydrogen bonding interactions in 2-(decyloxy)ethanol [23] [24]. The infrared spectrum exhibits several characteristic absorption bands that correspond to different vibrational modes within the molecular structure [23] [25].

The hydroxyl group produces a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration [23] [6]. The breadth and position of this band provide information about hydrogen bonding interactions, with intermolecular hydrogen bonding typically shifting the absorption to lower frequencies and increasing the bandwidth [23] [24]. The carbon-hydrogen stretching vibrations appear in the region of 2800-3000 cm⁻¹, with asymmetric and symmetric stretching modes of methyl and methylene groups contributing to multiple overlapping bands in this region [23] [25].

The carbon-oxygen stretching vibrations provide characteristic signatures for both the ether and alcohol functionalities [23] [24]. The ether C-O stretching typically appears around 1000-1200 cm⁻¹, while the alcohol C-O stretching contributes additional intensity in this region [24] [25]. The exact positions and intensities of these bands depend on the specific molecular environment and potential intermolecular interactions [23].

Comparison with infrared spectra of related ethylene glycol ethers demonstrates consistent patterns in functional group characterization [24] [25]. The spectroscopic features reflect the dual nature of the molecule, exhibiting characteristics of both long-chain alkyl compounds and alcohol-containing systems [23] [6]. The infrared spectrum serves as a valuable tool for confirming molecular structure and monitoring chemical purity in analytical applications [24].

Mass Spectrometry

Mass spectrometry provides definitive molecular weight determination and structural information through analysis of fragmentation patterns [26] [27]. The molecular ion peak for 2-(decyloxy)ethanol appears at m/z 202, corresponding to the molecular weight of the intact molecule [26] [28]. However, like many alcohol-containing compounds, the molecular ion may exhibit relatively low intensity due to facile fragmentation processes [27] [28].

The fragmentation pattern of 2-(decyloxy)ethanol follows predictable pathways characteristic of alcohol and ether functionalities [27] [28]. Alpha-cleavage adjacent to the oxygen atoms represents a primary fragmentation mechanism, leading to formation of characteristic fragment ions [27] [29]. The loss of water (18 mass units) from the molecular ion produces a prominent fragment at m/z 184, corresponding to the [M-H₂O]⁺ ion through dehydration of the alcohol functional group [27] [28].

A particularly diagnostic fragment appears at m/z 31, corresponding to the [CH₂OH]⁺ ion formed through cleavage of the carbon-carbon bond adjacent to the alcohol group [27] [28]. This fragment serves as a characteristic indicator of primary alcohol functionality in mass spectrometric analysis [27] [30]. Additional fragments arise from systematic loss of methylene units from the alkyl chain, producing a series of peaks separated by 14 mass units characteristic of hydrocarbon fragmentation [29] [28].

The mass spectrometric behavior of 2-(decyloxy)ethanol reflects the influence of both functional groups on the fragmentation process [27] [28]. The ether linkage can undergo alpha-cleavage to produce alkyl and oxygenated fragments, while the alcohol group promotes dehydration and alpha-cleavage reactions [27] [29]. These fragmentation patterns provide valuable structural information for compound identification and purity assessment in analytical applications [26] [28].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Exact Mass

202.19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N9615V606F

GHS Hazard Statements

Aggregated GHS information provided by 2275 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 90 of 2275 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 2185 of 2275 companies with hazard statement code(s):;
H302 (92.95%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (96.89%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

26183-52-8
23238-40-6

Wikipedia

Decyl ethyleneglycol monoether

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Emulsifying

General Manufacturing Information

Poly(oxy-1,2-ethanediyl), .alpha.-decyl-.omega.-hydroxy-: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-07-15
1: McAdams BC, Carter KE, Blotevogel J, Borch T, Hakala JA. In situ transformation of hydraulic fracturing surfactants from well injection to produced water. Environ Sci Process Impacts. 2019 Oct 16;21(10):1777-1786. doi: 10.1039/c9em00153k. PubMed PMID: 31588952.
2: García RA, Chiaia-Hernández AC, Lara-Martin PA, Loos M, Hollender J, Oetjen K, Higgins CP, Field JA. Suspect Screening of Hydrocarbon Surfactants in AFFFs and AFFF-Contaminated Groundwater by High-Resolution Mass Spectrometry. Environ Sci Technol. 2019 Jul 16;53(14):8068-8077. doi: 10.1021/acs.est.9b01895. Epub 2019 Jul 3. PubMed PMID: 31269393.
3: de Araújo PR, Calixto GMF, da Silva IC, de Paula Zago LH, Oshiro Junior JA, Pavan FR, Ribeiro AO, Fontana CR, Chorilli M. Mucoadhesive In Situ Gelling Liquid Crystalline Precursor System to Improve the Vaginal Administration of Drugs. AAPS PharmSciTech. 2019 Jun 18;20(6):225. doi: 10.1208/s12249-019-1439-3. PubMed PMID: 31214798.
4: Hanson AJ, Luek JL, Tummings SS, McLaughlin MC, Blotevogel J, Mouser PJ. High total dissolved solids in shale gas wastewater inhibit biodegradation of alkyl and nonylphenol ethoxylate surfactants. Sci Total Environ. 2019 Jun 10;668:1094-1103. doi: 10.1016/j.scitotenv.2019.03.041. Epub 2019 Mar 13. PubMed PMID: 31018450.
5: York JL, Magnuson RH 2nd, Camdzic D, Schug KA. Characterization of ethoxylated alcohols in friction reducers using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Rapid Commun Mass Spectrom. 2019 Aug 15;33(15):1286-1292. doi: 10.1002/rcm.8468. PubMed PMID: 31009549.
6: Chen J, Hu XY, Fang Y, Liu HH, Xia YM. Comparative Study of Conventional/Ethoxylated/Extended n-Alkylsulfate Surfactants. Langmuir. 2019 Feb 26;35(8):3116-3125. doi: 10.1021/acs.langmuir.8b04022. Epub 2019 Feb 13. PubMed PMID: 30758969.
7: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK536694/ PubMed PMID: 30694626.
8: Xiong S, Hu L, Hu L, Sun L, Qin F, Liu X, Fahlman M, Zhou Y. 12.5% Flexible Nonfullerene Solar Cells by Passivating the Chemical Interaction Between the Active Layer and Polymer Interfacial Layer. Adv Mater. 2019 May;31(22):e1806616. doi: 10.1002/adma.201806616. Epub 2019 Jan 17. PubMed PMID: 30653271.
9: Zembrzuska J. Determination of dodecanol and ethoxylated fatty alcohols from environmental samples using diatomaceous earth as a green sorbent for solid-phase extraction. J Sep Sci. 2019 Mar;42(5):1019-1026. doi: 10.1002/jssc.201800940. Epub 2019 Jan 7. PubMed PMID: 30576069.
10: Volpe Zanutto F, McAlister E, Marucci Pereira Tangerina M, Fonseca-Santos B, Costa Salles TH, Oliveira Souza IM, Brisibe A, Vilegas W, Chorilli M, Akira d'Ávila M, Donnelly RF, Foglio MA. Semisynthetic Derivative of Artemisia annua-Loaded Transdermal Bioadhesive for the Treatment of Uncomplicated Malaria Caused by Plasmodium falciparum in Children. J Pharm Sci. 2019 Mar;108(3):1177-1188. doi: 10.1016/j.xphs.2018.10.007. Epub 2018 Oct 15. PubMed PMID: 30336154.
11: Ud Din S, Parker S, Braden M, Patel M. The effects of cross-linking agent and surfactant on the tear strength of novel vinyl polysiloxane impression materials. Dent Mater. 2018 Dec;34(12):e334-e343. doi: 10.1016/j.dental.2018.09.010. Epub 2018 Oct 11. PubMed PMID: 30318115.
12: Mathias C, Gomes RS, Dressano D, Braga RR, Aguiar FHB, Marchi GM. Effect of diphenyliodonium hexafluorophosphate salt on experimental infiltrants containing different diluents. Odontology. 2019 Apr;107(2):202-208. doi: 10.1007/s10266-018-0391-0. Epub 2018 Oct 1. PubMed PMID: 30276579.
13: Alifui-Segbaya F, Bowman J, White AR, Varma S, Lieschke GJ, George R. Toxicological assessment of additively manufactured methacrylates for medical devices in dentistry. Acta Biomater. 2018 Sep 15;78:64-77. doi: 10.1016/j.actbio.2018.08.007. Epub 2018 Aug 10. PubMed PMID: 30099197.
14: Motteran F, Nadai BM, Braga JK, Silva EL, Varesche MBA. Metabolic routes involved in the removal of linear alkylbenzene sulfonate (LAS) employing linear alcohol ethoxylated and ethanol as co-substrates in enlarged scale fluidized bed reactor. Sci Total Environ. 2018 Nov 1;640-641:1411-1423. doi: 10.1016/j.scitotenv.2018.05.375. Epub 2018 Jun 7. PubMed PMID: 30021307.
15: Coscueta ER, Pellegrini Malpiedi L, Nerli BB. Micellar systems of aliphatic alcohol ethoxylates as a sustainable alternative to extract soybean isoflavones. Food Chem. 2018 Oct 30;264:135-141. doi: 10.1016/j.foodchem.2018.05.015. Epub 2018 May 8. PubMed PMID: 29853357.
16: Arand K, Asmus E, Popp C, Schneider D, Riederer M. The Mode of Action of Adjuvants-Relevance of Physicochemical Properties for Effects on the Foliar Application, Cuticular Permeability, and Greenhouse Performance of Pinoxaden. J Agric Food Chem. 2018 Jun 13;66(23):5770-5777. doi: 10.1021/acs.jafc.8b01102. Epub 2018 Jun 4. PubMed PMID: 29787258.
17: Dimitriadi M, Panagiotopoulou A, Pelecanou M, Yannakopoulou K, Eliades G. Stability and reactivity of γ-ΜPTMS silane in some commercial primer and adhesive formulations. Dent Mater. 2018 Aug;34(8):1089-1101. doi: 10.1016/j.dental.2018.05.006. Epub 2018 May 18. PubMed PMID: 29784461.
18: Jakovljević VD, Vrvić MM. Potential of pure and mixed cultures of Cladosporium cladosporioides and Geotrichum candidum for application in bioremediation and detergent industry. Saudi J Biol Sci. 2018 Mar;25(3):529-536. doi: 10.1016/j.sjbs.2016.01.020. Epub 2016 Feb 13. PubMed PMID: 29686515; PubMed Central PMCID: PMC5910629.
19: Nourafkan E, Hu Z, Wen D. Nanoparticle-enabled delivery of surfactants in porous media. J Colloid Interface Sci. 2018 Jun 1;519:44-57. doi: 10.1016/j.jcis.2018.02.032. Epub 2018 Feb 12. PubMed PMID: 29482096.
20: Victorelli FD, Calixto GMF, Ramos MADS, Bauab TM, Chorilli M. Metronidazole-Loaded Polyethyleneimine and Chitosan-Based Liquid Crystalline System for Treatment of Staphylococcal Skin Infections. J Biomed Nanotechnol. 2018 Jan 1;14(1):227-237. doi: 10.1166/jbn.2018.2484. PubMed PMID: 29463380.

Explore Compound Types